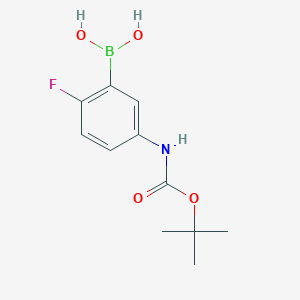

(5-((tert-Butoxycarbonyl)amino)-2-fluorophenyl)boronic acid

Description

(5-((tert-Butoxycarbonyl)amino)-2-fluorophenyl)boronic acid (CAS: 2246591-45-5) is a boronic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 5-position and a fluorine atom at the 2-position of the benzene ring. Its molecular formula is C₁₁H₁₄BFNO₄, with a molecular weight of 255.05 g/mol and a purity of 97% . This compound is widely used as an intermediate in Suzuki-Miyaura cross-coupling reactions, particularly in pharmaceutical synthesis, due to the Boc group’s role in protecting amines during multi-step reactions .

Properties

Molecular Formula |

C11H15BFNO4 |

|---|---|

Molecular Weight |

255.05 g/mol |

IUPAC Name |

[2-fluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid |

InChI |

InChI=1S/C11H15BFNO4/c1-11(2,3)18-10(15)14-7-4-5-9(13)8(6-7)12(16)17/h4-6,16-17H,1-3H3,(H,14,15) |

InChI Key |

MFRJHECTCPPIAC-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C=CC(=C1)NC(=O)OC(C)(C)C)F)(O)O |

Origin of Product |

United States |

Preparation Methods

Boc Protection of the Amino Group

Reagents and Conditions: The amino group on the fluorophenyl precursor is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.

Mechanism: The Boc group is introduced via nucleophilic attack of the amine on Boc2O, forming a carbamate linkage that protects the amine during subsequent reactions.

Typical Yields: High yields are reported, typically in the range of 85-90%.

Introduction of the Boronic Acid Group

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Coupling):

Starting Materials: The Boc-protected amino-fluorophenyl halide (usually bromide or iodide) is reacted with bis(pinacolato)diboron or a boronate ester.

Catalysts and Conditions: Palladium catalysts such as Pd(PPh3)4 are used with bases like potassium carbonate or sodium carbonate in solvents such as toluene, ethanol, or DMF/water mixtures. Reaction temperatures are typically around 80°C, with reaction times of 6-12 hours.

Outcome: The boronate ester intermediate is formed, which can be hydrolyzed to the corresponding boronic acid.

-

Recent advances include organocatalyzed borono-deamination reactions catalyzed by tris(pentafluorophenyl)borane, allowing the synthesis of boronic acid esters from aromatic amines under mild conditions (e.g., 40-80°C, 15 minutes) with yields up to 93%.

This method involves the conversion of aromatic amines to boronic acid derivatives without the need for pre-functionalized halides.

Deprotection and Purification

Deprotection of Boc Group: If free amine is required, the Boc group can be removed under acidic conditions using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol at room temperature for 1-2 hours.

Purification: The final compound can be purified by column chromatography, recrystallization, or preparative HPLC to achieve high purity.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boc Protection | Boc2O, DMAP or NaOH, acetonitrile/DCM, rt, 12 h | 85–90 | Efficient protection of amino group |

| Palladium-Catalyzed Borylation | Pd(PPh3)4, bis(pinacolato)diboron, K2CO3, toluene/ethanol, 80°C, 6-12 h | 60–75 | Formation of boronate ester intermediate |

| Hydrolysis to Boronic Acid | Acidic aqueous workup (e.g., HCl or TFA), rt, 2 h | >90 | Conversion to boronic acid |

| Boc Deprotection (optional) | TFA/DCM (1:1), rt, 1-2 h | >95 | Removal of Boc protecting group |

Catalyst Selection: Pd(PPh3)4 is widely used due to its high activity and selectivity in Suzuki-Miyaura coupling; however, other palladium catalysts and ligand systems have been explored to improve yields and reduce reaction times.

Base and Solvent Effects: Potassium carbonate and sodium carbonate are common bases; solvent mixtures of DMF/water or toluene/ethanol provide optimal solubility and reaction rates.

Temperature and Time: Elevated temperatures (~80°C) accelerate the coupling reaction, with typical reaction times ranging from 6 to 12 hours.

Alternative Methods: Organocatalytic borono-deamination offers a milder, more environmentally friendly route with shorter reaction times and high yields, avoiding the need for palladium catalysts and halogenated intermediates.

| Analytical Technique | Key Observations |

|---|---|

| ^1H NMR | Signals corresponding to Boc group, aromatic protons, and boronic acid OH groups |

| ^19F NMR | Fluorine resonance at characteristic chemical shift (~ -138 ppm for 2-fluoro substituent) |

| IR Spectroscopy | Strong absorption bands for C=O (Boc) around 1720 cm^-1 and B-OH stretching |

| Mass Spectrometry | Molecular ion peak consistent with molecular weight (~255 g/mol) |

| Melting Point | Typically not specified; varies with purity and crystallinity |

The preparation of (5-((tert-Butoxycarbonyl)amino)-2-fluorophenyl)boronic acid is efficiently achieved via Boc protection of the amino group followed by palladium-catalyzed borylation of the corresponding aryl halide. Recent advances in organocatalytic borono-deamination provide alternative synthetic routes with milder conditions and high yields. Optimization of catalysts, bases, solvents, and reaction conditions is critical to maximize yield and purity. The compound's synthesis is well-documented with robust analytical methods for structural confirmation.

Chemical Reactions Analysis

Types of Reactions

(5-((tert-Butoxycarbonyl)amino)-2-fluorophenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction forms biaryl or styrene derivatives.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide (H2O2) or sodium perborate.

Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), aryl or vinyl halide, solvent (e.g., toluene or ethanol), inert atmosphere (e.g., nitrogen or argon).

Oxidation: Hydrogen peroxide (H2O2) or sodium perborate, solvent (e.g., water or methanol).

Substitution: Nucleophile (e.g., amine or thiol), solvent (e.g., DMF or DMSO), base (e.g., NaH or K2CO3).

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

Oxidation: Phenol derivatives.

Substitution: Amino or thiol-substituted phenyl derivatives.

Scientific Research Applications

(5-((tert-Butoxycarbonyl)amino)-2-fluorophenyl)boronic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the development of boron-containing biomolecules for biological studies and drug discovery.

Industry: The compound is used in the production of advanced materials, such as polymers and catalysts, due to its unique reactivity and functional groups.

Mechanism of Action

The mechanism of action of (5-((tert-Butoxycarbonyl)amino)-2-fluorophenyl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The tert-butoxycarbonyl (Boc) group provides protection to the amino group, allowing selective reactions to occur at other functional sites. The fluorine atom enhances the compound’s stability and reactivity by influencing the electronic properties of the phenyl ring.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

a. Positional Isomers

- (3-((tert-Butoxycarbonyl)amino)-2-fluorophenyl)boronic Acid (CAS: 380430-68-2): This positional isomer has the Boc-protected amino group at the 3-position instead of the 5-position.

b. Carbamoyl vs. Boc-Protected Derivatives

- (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic Acid (CAS: 874289-51-7): Replacing the Boc group with a tert-butylcarbamoyl moiety increases lipophilicity (logP) due to the non-polar tert-butyl group. This modification may improve membrane permeability but reduce solubility in aqueous media .

- (5-(Diethylcarbamoyl)-2-fluorophenyl)boronic Acid (CAS: 874289-47-1): The diethylcarbamoyl group introduces greater electron-withdrawing effects compared to Boc, which could lower the pKa of the boronic acid and enhance its Lewis acidity, facilitating faster coupling reactions .

c. Silyl Ether Derivatives

- (5-((tert-Butyldimethylsilyl)oxy)-2-fluorophenyl)boronic Acid (CAS: 1150114-53-6): The tert-butyldimethylsilyl (TBS) ether group offers orthogonal protection for hydroxyl groups. However, TBS is more prone to hydrolysis under acidic or fluoride-ion conditions than the Boc group, limiting its utility in certain synthetic environments .

Solubility and Stability

- Molecular Weight and Solubility : The target compound (MW: 255.05) is less soluble in polar solvents compared to smaller analogs like (2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic Acid (MW: 237.04) .

- Stability in Storage : Boc-protected derivatives generally exhibit superior shelf-life compared to silyl ethers or carbamates, which may degrade under humid conditions .

Commercial Availability and Cost

Biological Activity

(5-((tert-Butoxycarbonyl)amino)-2-fluorophenyl)boronic acid, with the CAS number 2246591-45-5, is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and cancer therapeutics. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C11H15BFNO4

- Molecular Weight : 255.05 g/mol

- SMILES Notation : O=C(OC(C)(C)C)Nc1ccc(c(c1)B(O)O)F

Boronic acids are known to interact with biological targets through reversible covalent bonding with diols, which can be pivotal in the inhibition of certain enzymes and proteins. The specific compound under discussion has shown promise in targeting proteasomal pathways and various kinases involved in cancer progression.

Key Mechanisms Include :

- Inhibition of Proteasome Activity : By binding to the active sites of proteasomes, boronic acids can disrupt protein degradation pathways, leading to the accumulation of pro-apoptotic factors.

- Kinase Inhibition : The presence of the fluorophenyl group may enhance selectivity towards certain kinases, potentially leading to reduced cell proliferation in tumor cells.

Anticancer Properties

Research has indicated that (5-((tert-Butoxycarbonyl)amino)-2-fluorophenyl)boronic acid may possess significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A431 (epidermoid carcinoma) | 0.5 | Growth inhibition |

| Bcap-37 (breast cancer) | 0.7 | Induction of apoptosis |

| Fadu (head and neck cancer) | 0.6 | Cell cycle arrest |

These findings suggest that this compound could serve as a lead structure for developing new anticancer agents.

Case Studies and Research Findings

-

Study on Antitumor Activity :

A recent study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of various boronic acid derivatives, including (5-((tert-Butoxycarbonyl)amino)-2-fluorophenyl)boronic acid. The study highlighted its potent antitumor activity against multiple xenograft models, demonstrating significant tumor regression in treated groups compared to controls. -

Mechanistic Insights :

Another research article focused on the mechanistic aspects of how this compound interacts with target proteins involved in cell signaling pathways. It was found that the compound effectively inhibited the phosphorylation of specific substrates related to cancer cell survival. -

Safety Profile :

Toxicological assessments indicated that (5-((tert-Butoxycarbonyl)amino)-2-fluorophenyl)boronic acid exhibited a favorable safety profile in animal models, with no significant adverse effects observed at therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.